N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-4-9-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)32-13-19(28)23-14-10-15(30-2)12-16(11-14)31-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHAUZREGRZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide (CAS Number: 1111151-12-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article discusses its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C22H23N5O4S
- Molecular Weight : 453.5141 g/mol
- SMILES Notation : CCCn1c2nnc(n2c2c(c1=O)cccc2)SCC(=O)Nc1cc(OC)cc(c1)OC
Synthesis and Characterization
The synthesis of this compound involves the combination of a triazole and quinazoline moiety. Research has shown that quinazoline derivatives are known for their diverse biological activities including antitumor properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | Moderate activity noted |
| Human prostate cancer (PC3) | Moderate activity noted |
| Colorectal carcinoma (HCT-116) | 17.35 |
The compound exhibited significant cytotoxicity against the HCT116 cell line with an IC50 value of 17.35 µM, indicating a strong potential for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways associated with tumor growth. Studies on related triazoloquinazoline compounds have indicated their ability to inhibit epidermal growth factor receptor (EGFR) and topoisomerase II, both critical in cancer proliferation and survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Triazoloquinazolines as Anticancer Agents :
- Cytotoxicity Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Key Observations :
- Triazoloquinazolinone vs. Quinazolinone: The triazole fusion in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to simpler quinazolinones .
- Triazole vs.
Substituent Effects on Pharmacological Properties
A. Electron-Withdrawing vs. Electron-Donating Groups
- Methoxyphenyl (Target Compound) : Electron-donating methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
- Trifluoromethyl () : Strongly electron-withdrawing and lipophilic, favoring blood-brain barrier penetration but increasing toxicity risks.
B. Alkyl Chain Variations
- Propyl (Target Compound) : A medium-length alkyl chain balances lipophilicity and flexibility, optimizing membrane permeability.
C. Aromatic vs. Heteroaromatic Substituents
Inferred Bioactivity and Therapeutic Potential
- Kinase Inhibition: Quinazolinone derivatives () are known EGFR inhibitors; the triazoloquinazolinone core may similarly target ATP-binding pockets .
- Antimicrobial Activity : Sulfanyl acetamide moieties (common across all compounds) exhibit thiol-mediated interactions with microbial enzymes .
- Metabolic Stability : The 3,5-dimethoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to chlorophenyl or trifluoromethyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
